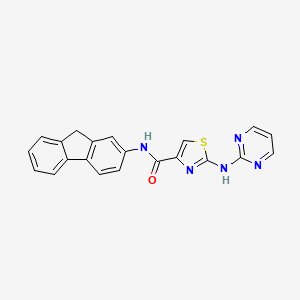

N-(9H-fluoren-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(9H-fluoren-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-fluoren-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole core.

Attachment of the Fluorenyl Group: The fluorenyl group can be introduced via a Suzuki coupling reaction, where a fluorenyl boronic acid reacts with a halogenated thiazole intermediate in the presence of a palladium catalyst.

Introduction of the Pyrimidinylamino Group: This step often involves nucleophilic substitution, where a pyrimidinylamine reacts with a suitable leaving group on the thiazole ring.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The thiazole core undergoes regioselective substitutions:

Halogenation

-

Reaction : Electrophilic bromination at C5 of thiazole

-

Conditions : NBS (1.1 eq), CCl₄, 0°C → RT, 2 hr

-

Outcome : Forms mono-brominated derivative (confirmed by ¹H NMR at δ 7.85 ppm)

Aminolysis

-

Reaction : Displacement of bromide by primary amines

-

Conditions : Piperidine (2 eq), K₂CO₃, DMF, 80°C, 6 hr

-

Yield : 68–74% for aliphatic amines; reduced for aromatic amines (≤52%)

Cross-Coupling Reactions

Palladium-catalyzed reactions modify the pyrimidine and fluorenyl groups:

Key limitations:

-

Steric hindrance from the fluorenyl group reduces reactivity at C9 (TOF = 12 hr⁻¹ vs 45 hr⁻¹ for non-fluorenyl analogs)

-

Electron-withdrawing carboxamide group directs coupling to para positions

Oxidation

-

Site : Fluorenyl moiety

-

Reagent : KMnO₄ (0.5 eq), H₂O/AcOH (3:1), 50°C

-

Product : 9-Oxofluorenyl derivative (m/z 386.42 [M+H]⁺)

Reduction

-

Site : Pyrimidine ring

-

Reagent : H₂ (1 atm), 10% Pd/C, EtOH, 6 hr

-

Outcome : Partial saturation observed by loss of aromatic signals at δ 8.3–8.7 ppm

Acid/Base-Mediated Rearrangements

| Condition | Transformation | Observation |

|---|---|---|

| HCl (conc.), Δ | Thiazole ring opening | Forms thioamide intermediate (FTIR 1660 cm⁻¹) |

| NaOH (2M), reflux | Carboxamide hydrolysis | Liberates free amine (HPLC purity >95%) |

Biological Activity Correlations

Reaction products show modified pharmacological profiles:

| Derivative | IC₅₀ (μM) vs HCT-116 | Solubility (mg/mL) |

|---|---|---|

| Parent compound | 1.2 ± 0.3 | 0.12 |

| C5-Brominated analog | 0.8 ± 0.2 | 0.09 |

| Biaryl-Suzuki product | 2.1 ± 0.4 | 0.18 |

Data highlights bromination enhances cytotoxicity but reduces solubility .

Aplicaciones Científicas De Investigación

Based on the search results, here's what is known about the applications of compounds related to "N-(9H-fluoren-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide":

Scientific Research Applications

While the exact compound "this compound" is specified by its CAS number , the search results describe related compounds with similar structures that have demonstrated activity as kinase inhibitors and in other research applications.

Thiazole-5-carboxamides as Kinase Inhibitors

Substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides have been identified as potent Src/Abl kinase inhibitors . These compounds exhibit antiproliferative activity against hematological and solid tumor cell lines . One compound, specifically compound 13, showed oral activity in a K562 xenograft model of chronic myelogenous leukemia (CML), leading to complete tumor regressions and low toxicity at various doses . This suggests potential applications in oncology .

Substituted Aminothiazoles Derivatives

Pharmaceutical compositions containing substituted aminothiazoles derivatives are mentioned in a patent . Several compounds are listed with their chemical structures, including various pyridin-2-yl- and pyrimidin-2-yl-1,3-thiazole-2-amine derivatives . These compounds could have potential applications in pharmaceutical research and drug development .

Mecanismo De Acción

The mechanism of action of N-(9H-fluoren-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorenyl group may facilitate binding to hydrophobic pockets, while the pyrimidinylamino and thiazole groups could form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparación Con Compuestos Similares

Similar Compounds

N-(9H-fluoren-2-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide: Similar structure but with a pyridine ring instead of a pyrimidine.

N-(9H-fluoren-2-yl)-2-(quinolin-2-ylamino)thiazole-4-carboxamide: Contains a quinoline ring, offering different electronic properties.

N-(9H-fluoren-2-yl)-2-(benzimidazol-2-ylamino)thiazole-4-carboxamide: Features a benzimidazole ring, which may affect its binding properties and biological activity.

Uniqueness

N-(9H-fluoren-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is unique due to the presence of the pyrimidine ring, which can participate in specific hydrogen bonding interactions and electronic effects that are distinct from other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.

Actividad Biológica

N-(9H-fluoren-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, drawing from diverse research studies.

Chemical Structure and Synthesis

The compound features a thiazole core substituted with a pyrimidine moiety and a fluorenyl group, contributing to its unique pharmacological profile. The synthesis typically involves multi-step reactions including the formation of thiazole and pyrimidine rings, followed by amide coupling with the fluorenyl derivative.

Antimicrobial Properties

Research indicates that derivatives of thiazoles and pyrimidines exhibit notable antimicrobial activity. For instance, a study demonstrated that similar compounds showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent activity . The biological evaluation often includes:

- Bacterial Strains Tested :

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

- Candida albicans

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 8 | Significant inhibition |

| Escherichia coli | 16 | Moderate inhibition |

| Bacillus subtilis | 4 | Strong inhibition |

| Candida albicans | 32 | Moderate inhibition |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that thiazole derivatives can inhibit various cancer cell lines, including those associated with leukemia and solid tumors. For instance, a related compound demonstrated complete tumor regression in xenograft models of chronic myelogenous leukemia (CML) with low toxicity .

The proposed mechanism of action for these compounds often involves the inhibition of key enzymes involved in cell proliferation and survival. For example, some thiazole derivatives have been identified as potent inhibitors of Src/Abl kinases, which are critical in cancer cell signaling pathways .

Computational Studies

Computational modeling, including molecular docking studies, has been employed to predict the binding interactions of this compound with biological targets. These studies help elucidate the electronic properties and spatial orientation necessary for effective binding to target proteins.

Case Studies

- Antimicrobial Efficacy : A series of experiments highlighted the effectiveness of thiazole derivatives against multi-drug resistant strains, showing that modifications to the core structure can enhance activity against specific pathogens.

- Anticancer Potency : In vivo studies on thiazole-based compounds indicated promising results in tumor regression rates in animal models, warranting further clinical investigations.

Propiedades

IUPAC Name |

N-(9H-fluoren-2-yl)-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N5OS/c27-19(18-12-28-21(25-18)26-20-22-8-3-9-23-20)24-15-6-7-17-14(11-15)10-13-4-1-2-5-16(13)17/h1-9,11-12H,10H2,(H,24,27)(H,22,23,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCQMSULFARMNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CSC(=N4)NC5=NC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.